2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine
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Overview
Description
The compound is an amine derivative of hexahydrocyclopenta[c]pyrrole with a methoxymethyl group attached . Hexahydrocyclopenta[c]pyrrole is a cyclic compound with a five-membered ring containing a nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As an amine, this compound would be expected to have properties typical of amines, such as basicity and nucleophilicity .Scientific Research Applications
Catalysis and Chemical Synthesis
- Palladium(II) Complexes : Studies on palladium(II) complexes with ligands similar to the target compound show their effectiveness as catalysts in methoxycarbonylation reactions, converting olefins to esters (Zulu et al., 2020). This research indicates the potential of related compounds in catalysis and organic synthesis.
- Nickel(II) Complexes : Research on nickel(II) complexes involving pyrrole- and pyridine-based ligands highlights their utility in ethylene oligomerization, showcasing another aspect of how such compounds might be utilized in polymer science and materials engineering (Nyamato et al., 2016).
Material Science and Engineering
- Electrooptic Film Fabrication : Dibranched, heterocyclic chromophores, including pyrrole and pyridine derivatives, have been synthesized and characterized for their application in electrooptic film fabrication. These materials show promise for advanced applications in optoelectronics and nanotechnology (Facchetti et al., 2006).
Organic Synthesis and Medicinal Chemistry
- Synthesis of Biologically Active Compounds : Pyrrole derivatives serve as starting materials for synthesizing a wide range of biologically active compounds. Research into stereoselective synthesis of indolizidine alkaloids using bicyclic pyrroles highlights the importance of these compounds in medicinal chemistry and drug development (Gadzhili et al., 2002).
Properties
IUPAC Name |
2-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-14-9-11-4-2-3-10(11)7-13(8-11)6-5-12/h10H,2-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDWVWJUTTVRAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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